

Tanespimycin: A Technical Guide to Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 17-Allylamino-17-demethoxygeldanamycin

Cat. No.: B10781263

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanespimycin, also known as 17-AAG (17-N-allylamino-17-demethoxygeldanamycin), is a semi-synthetic derivative of the benzoquinone ansamycin antibiotic geldanamycin.[1] As a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), Tanespimycin has been the subject of extensive research and clinical investigation as an antineoplastic agent.[2][3] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are integral to oncogenic signaling pathways.[4] By inhibiting the intrinsic ATPase activity of HSP90, Tanespimycin triggers the ubiquitin-proteasome-mediated degradation of these client proteins, leading to cell cycle arrest, apoptosis, and the disruption of tumor growth.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to Tanespimycin.

Chemical Structure and Identification

Tanespimycin is a 19-membered macrocycle derived from geldanamycin, where the methoxy group at the 17-position is replaced by an allylamino group.[5] This modification reduces the hepatotoxicity observed with the parent compound, geldanamycin, while retaining potent HSP90 inhibitory activity.[3]

Identifier	Value
IUPAC Name	[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[5]
Synonyms	17-AAG, 17-N-Allylamino-17-demethoxygeldanamycin, KOS-953, NSC 330507[5][6]
CAS Number	75747-14-7[5][6]
Chemical Formula	C ₃₁ H ₄₃ N ₃ O ₈ [5][7]
Canonical SMILES	<chem>CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=C(C(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC</chem> [8]
InChI Key	AYUNIORJHRXIBJ-TXHRRWQRSA-N[7]

Physicochemical Properties

The physicochemical properties of Tanespimycin are crucial for its formulation, delivery, and biological activity. A significant challenge in its clinical development has been its poor aqueous solubility.

Property	Value	Source
Molecular Weight	585.69 g/mol	[5][6][9]
Appearance	Purple to purplish-red solid	[6]
Melting Point	Not specified	
Solubility	DMSO: ≥ 100 mg/mL (170.73 mM)	[10]
Ethanol: Soluble to 10 mM	[8]	
Water: ~ 0.01 mg/mL		
Storage	Store at 4°C, protected from light. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months.	[6][11]
Purity	>98% (Commercially available)	[8]

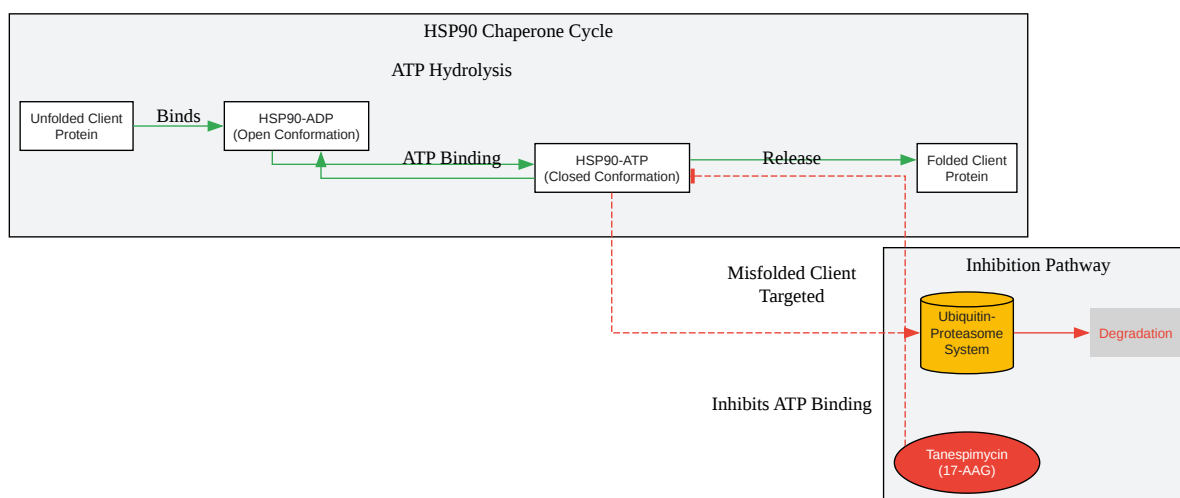
Mechanism of Action

Tanespimycin exerts its anticancer effects by inhibiting the molecular chaperone HSP90. The HSP90 chaperone cycle is an ATP-dependent process essential for the proper folding and function of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis.

Mechanism Steps:

- **Binding:** Tanespimycin competitively binds to the N-terminal ATP-binding pocket of HSP90. [4] It has a high affinity, with a reported IC_{50} of 5 nM in cell-free assays, and exhibits a 100-fold higher binding affinity for HSP90 from tumor cells compared to normal cells. [6][10]
- **Inhibition of ATPase Activity:** This binding event inhibits the intrinsic ATPase activity of HSP90, which is critical for the conformational changes required to process client proteins. [1][12]

- Client Protein Destabilization: The stalled chaperone cycle leads to the misfolding and destabilization of HSP90 client proteins.
- Proteasomal Degradation: The misfolded client proteins are recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome pathway.[1]
- Downstream Effects: The degradation of key oncoproteins (e.g., HER2, AKT, RAF-1, CDK4, mutant p53) disrupts multiple signaling pathways, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][10]



[Click to download full resolution via product page](#)

Caption: Tanespimycin inhibits the HSP90 chaperone cycle, leading to client protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Tanespimycin.

Synthesis of Tanespimycin from Geldanamycin

This protocol describes a common laboratory-scale synthesis.^[5]

- Materials:
 - Geldanamycin (GA)
 - Dry Dichloromethane (CH_2Cl_2)
 - Allylamine
 - Hexane
 - Thin Layer Chromatography (TLC) supplies (e.g., 95:5 CHCl_3 :MeOH mobile phase)
- Procedure:
 - Dissolve Geldanamycin (e.g., 100 mg, 0.2 mmol) in dry CH_2Cl_2 (e.g., 2 mL) in a flask.
 - Add 5 equivalents of allylamine dropwise to the flask.
 - Stir the reaction at room temperature under low light conditions.
 - Monitor the reaction progress by TLC until completion (approximately 2 days). The product (Tanespimycin) should have an R_f of approximately 0.21 in a 95:5 CHCl_3 :MeOH system.
 - Once complete, precipitate the product by adding hexane. Repeat the precipitation three times.
 - Centrifuge the mixture (e.g., at 2000 x g for 15 minutes) to pellet the product.
 - Evaporate the remaining solvent to yield the final product.

HSP90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90, allowing for the determination of an inhibitor's IC₅₀ value.^{[6][7]}

- Materials:
 - Purified recombinant human HSP90α
 - Tanespimycin stock solution (in DMSO)
 - Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
 - ATP solution (1 mM in Assay Buffer)
 - Malachite Green Reagent
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Prepare serial dilutions of Tanespimycin in the assay buffer.
 - In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
 - Add 20 µL of HSP90 solution (to a final concentration of ~0.5 µg/well) to each well except the no-enzyme control.
 - Pre-incubate the plate at 37°C for 15 minutes.
 - Initiate the reaction by adding 10 µL of ATP solution (final concentration 200 µM).
 - Incubate the plate at 37°C for 90 minutes.
 - Stop the reaction by adding 150 µL of Malachite Green Reagent.

- Incubate at room temperature for 15 minutes to allow color development.
- Measure the absorbance at 620 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

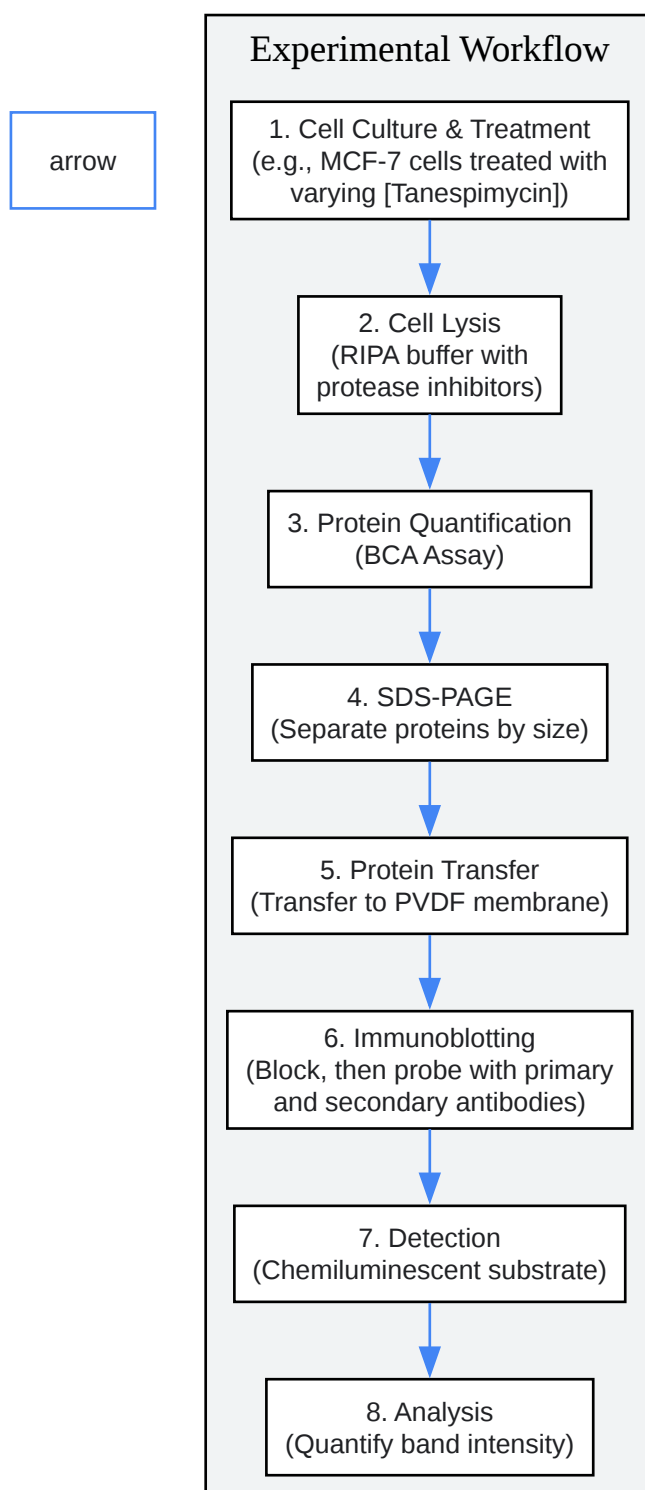
This assay determines the effect of Tanespimycin on cell proliferation and viability.^[6]

- Materials:
 - Cancer cell line of interest (e.g., MCF-7, PC-3)
 - Complete cell culture medium
 - Tanespimycin
 - MTT solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO)
 - 96-well plates
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
 - Treat the cells with a serial dilution of Tanespimycin for a specified time (e.g., 72 hours).
 - Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
 - Carefully remove the medium.
 - Add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.
- Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Western Blot Analysis of Client Protein Degradation

This method assesses the downstream effect of Tanespimycin by measuring the levels of specific HSP90 client proteins.[\[6\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Standard workflow for analyzing HSP90 client protein degradation via Western Blot.

- Materials:

- Treated and untreated cell lysates
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-HER2, anti-Akt, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Procedure:
 - Cell Lysis: Treat cells with Tanespimycin for a specified time (e.g., 24 hours). Lyse the cells using ice-cold lysis buffer.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
 - SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
 - Transfer: Transfer the separated proteins to a PVDF membrane.
 - Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
 - Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to an HSP90 client protein or a loading control like β -actin) overnight at 4°C.
 - Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane again and apply a chemiluminescent substrate. Capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.

Conclusion

Tanespimycin remains a cornerstone molecule for the study of HSP90 inhibition. Its well-characterized structure, potent biological activity, and the extensive body of research surrounding it provide a valuable platform for drug discovery and cancer biology research. The protocols and data presented in this guide offer a comprehensive resource for professionals seeking to work with and understand this important compound. While its clinical development was halted, the insights gained from Tanespimycin continue to inform the development of next-generation HSP90 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tanespimycin - Wikipedia [en.wikipedia.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08665J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tanespimycin: A Technical Guide to Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10781263#tanespimycin-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com